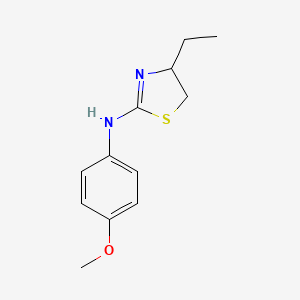![molecular formula C17H21N3O B2651556 (Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one CAS No. 131365-80-5](/img/structure/B2651556.png)
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one is a synthetic compound known for its unique spiro structure, which incorporates an adamantyl group and a triazolan ring.
Métodos De Preparación
The synthesis of (Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one typically involves multiple steps, starting with the preparation of the adamantyl precursor. The adamantyl group is then reacted with phenylhydrazine to form the intermediate compound. This intermediate undergoes cyclization with appropriate reagents to form the triazolan ring, resulting in the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the triazolan ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one can be compared with other similar compounds, such as:
Spiro[5,5-adamantyl]-2-phenyl-1,2,4-triazole: Similar in structure but lacks the ketone group.
Adamantyl-phenyl-triazole: Contains the adamantyl and phenyl groups but has a different triazole ring structure.
The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-phenylspiro[1,2,4-triazolidine-5,2'-adamantane]-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-16-18-17(19-20(16)15-4-2-1-3-5-15)13-7-11-6-12(9-13)10-14(17)8-11/h1-5,11-14,19H,6-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDMALBMKPBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34NC(=O)N(N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2651478.png)
![2-Chloro-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2651480.png)
![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)
![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)
![tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2651487.png)


![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)

![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)
![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)
